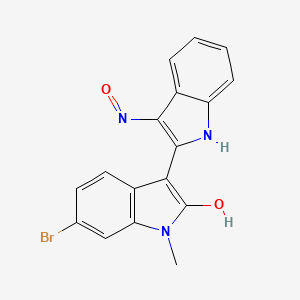
MeBIO
Übersicht
Beschreibung
Es wird hauptsächlich in der wissenschaftlichen Forschung als Arylhydrocarbonrezeptor (AhR)-Agonist eingesetzt und zeigt minimale Aktivität gegen Cyclin-abhängige Kinase 1 (CDK1)/Cyclin B, Glykogensynthasekinase 3 (GSK-3) α/β und Cyclin-abhängige Kinase 5 (CDK5)/p25 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MeBIO beinhaltet die Reaktion von Indirubin-Derivaten mit Brom und anschließender Oximidbildung. Der spezifische Syntheseweg beinhaltet:
Bromierung: Indirubin wird bromiert, um 6-Bromindirubin zu bilden.
Oximidbildung: Das bromierte Indirubin wird dann mit Hydroxylamin umgesetzt, um 6-Bromindirubin-3'-Oxid zu bilden.
Methylierung: Schließlich wird das Oxidderivat methyliert, um this compound zu erzeugen
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Verfahren im Labormaßstab mit Optimierung für die Produktion im größeren Maßstab. Dazu gehört die Sicherstellung hoher Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungsschritte .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen können die Oximgruppe modifizieren, was möglicherweise zu verschiedenen Indirubin-Derivaten führt.
Substitution: Das Bromatom in this compound kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene funktionalisierte Indirubin-Derivate liefern .
Wissenschaftliche Forschungsanwendungen
This compound wird aufgrund seiner Rolle als AhR-Agonist in der wissenschaftlichen Forschung weit verbreitet. Zu seinen Anwendungen gehören:
Chemie: Wird als Kontrollverbindung in Studien verwendet, die Indirubin-Derivate und Kinasehemmer betreffen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und AhR-vermittelte Signalwege.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, die AhR-Signalisierung betreffen.
Industrie: Wird bei der Entwicklung neuer chemischer Einheiten und als Referenzverbindung in pharmakologischen Studien eingesetzt .
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des Arylhydrocarbonrezeptors (AhR) aus. Nach der Bindung an AhR bewirkt this compound, dass der Rezeptor in den Zellkern transloziert, wo er die Expression verschiedener Gene beeinflusst, die an der Zellzyklusregulation und dem Xenobiotika-Stoffwechsel beteiligt sind. Zu den molekularen Zielen gehören AhR und nachgeschaltete Signalwege .
Wissenschaftliche Forschungsanwendungen
MeBIO is widely used in scientific research due to its role as an AhR agonist. Its applications include:
Chemistry: Used as a control compound in studies involving indirubin derivatives and kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and AhR-mediated pathways.
Medicine: Studied for its potential therapeutic effects in diseases involving AhR signaling.
Industry: Utilized in the development of new chemical entities and as a reference compound in pharmacological studies .
Wirkmechanismus
Target of Action
MeBIO, also known as perfluorohexyloctane ophthalmic solution, primarily targets the process of tear evaporation . The compound is designed to mimic a key function of natural meibum, a lipid-rich secretion produced by Meibomian glands that forms the tear film lipid layer and helps maintain a healthy ocular surface .
Mode of Action
This compound interacts with its target by reducing tear evaporation at the ocular surface . This interaction is crucial in addressing dry eye disease (DED), a condition often associated with excessive tear evaporation due to an altered tear lipid layer .
Biochemical Pathways
It also acts as an aryl hydrocarbon receptor (AhR) agonist, causing redistribution of AhR to the nucleus .
Result of Action
The primary result of this compound’s action is the reduction of tear evaporation, which directly addresses the leading cause of DED . By inhibiting evaporation, this compound provides sustained improvement in both the signs and symptoms of DED .
Action Environment
Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and overall action .
Biochemische Analyse
Biochemical Properties
MeBIO plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It displays minimal activity against CDK1/Cyclin B, GSK-3 α / β, and CDK5/p25 . The nature of these interactions is such that this compound causes redistribution of AhR to the nucleus .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an AhR agonist, it causes redistribution of AhR to the nucleus , thereby influencing the cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It displays minimal activity against certain enzymes and proteins, and as an AhR agonist, it influences gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound displays minimal activity against certain enzymes and proteins .
Dosage Effects in Animal Models
It is known that this compound displays minimal activity against certain enzymes and proteins .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with enzymes or cofactors. As an AhR agonist, it may influence metabolic flux or metabolite levels .
Transport and Distribution
As an AhR agonist, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
As an AhR agonist, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MeBIO involves the reaction of indirubin derivatives with bromine and subsequent oxime formation. The specific synthetic route includes:
Bromination: Indirubin is brominated to form 6-bromoindirubin.
Oxime Formation: The brominated indirubin is then reacted with hydroxylamine to form 6-bromoindirubin-3’-oxime.
Methylation: Finally, the oxime derivative is methylated to produce this compound
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
MeBIO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the oxime group, potentially leading to different indirubin derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indirubin derivatives .
Vergleich Mit ähnlichen Verbindungen
MeBIO wird mit anderen ähnlichen Verbindungen wie diesen verglichen:
6-Bromindirubin-3'-Oxid (BIO): Im Gegensatz zu this compound ist BIO ein potenter Inhibitor von GSK-3 und CDKs.
Indirubin: Die Stammverbindung von this compound, die in der traditionellen Medizin und als Kinasehemmer verwendet wird.
Andere Indirubin-Derivate: Verschiedene Derivate mit Modifikationen an verschiedenen Positionen auf dem Indirubin-Gerüst .
Die Einzigartigkeit von this compound liegt in seiner minimalen Aktivität gegen Kinasen und seiner Rolle als spezifischer AhR-Agonist, was es zu einer wertvollen Kontrollverbindung in der Forschung macht .
Eigenschaften
IUPAC Name |
6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDGGJYETVQYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648022 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-95-8 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)



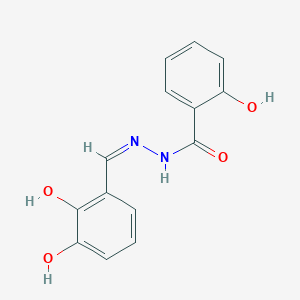
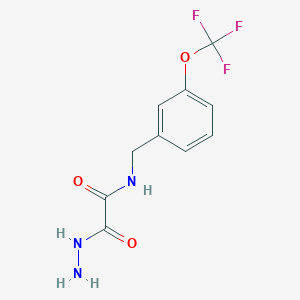
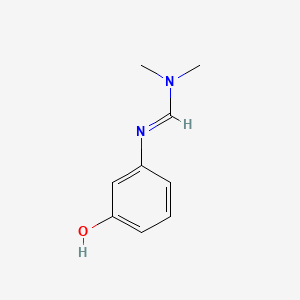
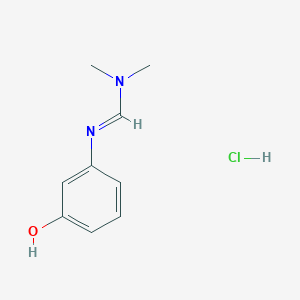
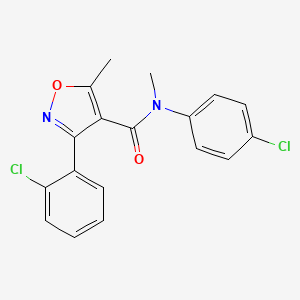
![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)


